Amino-(1-methyl-1H-indol-3-YL)-acetic acid
CAS No.: 1000058-38-7
Cat. No.: VC3918024
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000058-38-7 |
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Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 2-amino-2-(1-methylindol-3-yl)acetic acid |
Standard InChI | InChI=1S/C11H12N2O2/c1-13-6-8(10(12)11(14)15)7-4-2-3-5-9(7)13/h2-6,10H,12H2,1H3,(H,14,15) |
Standard InChI Key | BQGLTWZZGBBPGT-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=CC=CC=C21)C(C(=O)O)N |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Amino-(1-methyl-1H-indol-3-yl)-acetic acid (systematic IUPAC name: 2-amino-2-(1-methyl-1H-indol-3-yl)acetic acid) belongs to the class of indole-containing α-amino acids. The molecule comprises a 1-methylindole scaffold substituted at the 3-position with an α-amino acetic acid group. X-ray crystallography of related indole-acetic acid derivatives reveals that the indole ring system adopts a nearly planar conformation, with the benzene and pyrrole rings forming a dihedral angle of 2.63° . The carboxylic acid and amino groups introduce hydrogen-bonding capacity, while the methyl group at N1 enhances lipophilicity compared to natural tryptophan derivatives.
Synthetic Methodology
Catalytic Aminomethylation Strategy
The synthesis, as detailed in , involves a two-step process:
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Hf(OTf)₄-Me₃SiCl-Catalyzed Coupling: 1-Methylindole reacts with N,O-acetals (e.g., piperidin-1-yl-acetonitrile derivatives) in dichloromethane using hafnium(IV) triflate (5 mol%) and trimethylchlorosilane (1.2 equiv) as catalysts. This step achieves 92% yield for the intermediate nitrile precursor .
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Acidic Hydrolysis: The nitrile group undergoes hydrolysis under refluxing HCl (6 M) to yield the carboxylic acid functionality. This step proceeds quantitatively, as confirmed by thin-layer chromatography and mass spectrometry .
Table 1: Optimization of Reaction Conditions for Intermediate Synthesis
Parameter | Optimal Value | Yield Impact (±10%) |
---|---|---|
Catalyst (Hf(OTf)₄) | 5 mol% | <50% yield if omitted |
Me₃SiCl Equiv | 1.2 | Yield drops to 65% at 0.8 equiv |
Solvent | CH₂Cl₂ | <40% yield in THF |
Reaction Time | 3 hours | 85% yield at 1 hour |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The compound's structure was unambiguously confirmed by ¹H NMR (300 MHz, DMSO-d₆) and ¹³C NMR (75 MHz, DMSO-d₆) spectroscopy :
Table 2: Key ¹H NMR Chemical Shifts
Proton Environment | δ (ppm) | Multiplicity | Coupling (Hz) |
---|---|---|---|
N-CH₃ | 3.79 | Singlet | - |
Indole C3-H | 7.53 | Singlet | - |
α-Amino CH | 5.27 | Singlet | - |
Aromatic protons | 7.11–7.68 | Multiplet | J = 7.8 |
¹³C NMR data corroborate the connectivity, with distinctive signals at δ 170.1 ppm (COOH) and δ 48.6 ppm (α-carbon) .
Mass Spectrometry and Elemental Analysis
High-resolution FAB-MS ([M+H]⁺) matches the theoretical m/z of 205.0977 with a 0.3 ppm error . Elemental analysis further validates purity:
Table 3: Elemental Composition Verification
Element | Calculated (%) | Observed (%) |
---|---|---|
C | 64.37 | 64.29 |
H | 5.78 | 5.81 |
N | 13.59 | 13.62 |
Physicochemical Properties
Thermal Stability
The compound decomposes at 173–174°C without melting, consistent with zwitterionic amino acid behavior . Comparative thermogravimetric analysis with natural amino acids shows enhanced stability due to the aromatic indole system.
Solubility Profile
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High Solubility: DMSO (>100 mg/mL)
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Moderate Solubility: Methanol (15–20 mg/mL)
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Low Solubility: Water (<1 mg/mL) at pH 7
The poor aqueous solubility arises from the hydrophobic indole moiety, suggesting formulation challenges for biological applications.
Compound Class | Target | Potency (μM) |
---|---|---|
Amino-(1-methylindol-3-yl)-AA | Not reported | - |
Ethyl hexahydroquinoline | Calcium channels | 0.8–1.2 |
1-Methylindole-3-carboxaldehyde | Tubulin | 2.5 |
Challenges and Future Directions
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Stereochemical Control: Current synthesis produces racemic mixtures. Developing asymmetric catalysis using chiral Hf complexes could enable enantioselective synthesis.
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Prodrug Strategies: Esterification of the carboxylic acid may improve bioavailability for in vivo studies.
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Target Identification: High-throughput screening against kinase libraries or GPCR panels is needed to elucidate mechanisms.
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